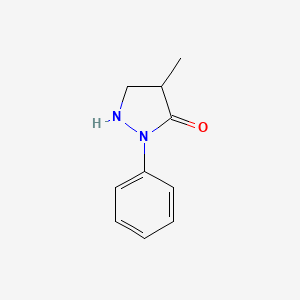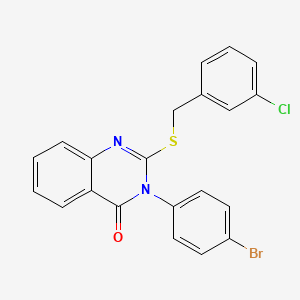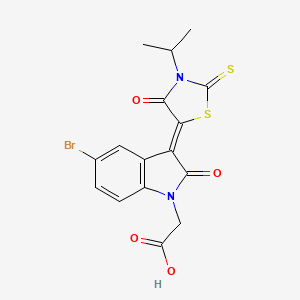![molecular formula C18H20N2O2 B12036612 N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12036612.png)
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is derived from the condensation reaction between 2-hydroxynaphthaldehyde and cyclohexanecarboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide typically involves the condensation reaction of 2-hydroxynaphthaldehyde with cyclohexanecarboxamide in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to around 70°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The hydroxyl group on the naphthalene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide involves its interaction with biological macromolecules. The compound can bind to metal ions, forming complexes that can interact with enzymes and proteins. These interactions can inhibit the activity of enzymes such as adenylate kinase and peptide deformylase, leading to antimicrobial effects . Additionally, the compound’s ability to intercalate into DNA strands can disrupt DNA replication and transcription, contributing to its anticancer properties .
Comparison with Similar Compounds
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide can be compared with other Schiff bases derived from naphthaldehyde:
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide: Similar in structure but with a piperidine ring instead of a cyclohexane ring.
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: Exhibits aggregation-induced emission and excited state intramolecular proton transfer characteristics.
These compounds share similar structural motifs but differ in their specific applications and properties, highlighting the unique aspects of this compound.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H20N2O2/c21-17-11-10-13-6-4-5-9-15(13)16(17)12-19-20-18(22)14-7-2-1-3-8-14/h4-6,9-12,14,21H,1-3,7-8H2,(H,20,22)/b19-12+ |
InChI Key |
VUEQRBPAMCJWEI-XDHOZWIPSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12036536.png)
![[2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B12036539.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12036541.png)
![(2Z)-3-{3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12036545.png)
![3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12036551.png)



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12036569.png)




